Sodium malonate hydrate

Description

BenchChem offers high-quality Sodium malonate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium malonate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

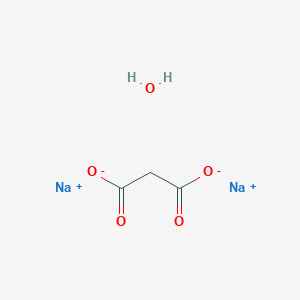

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;propanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4.2Na.H2O/c4-2(5)1-3(6)7;;;/h1H2,(H,4,5)(H,6,7);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIYRMMIDZWSKY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370603 | |

| Record name | Disodium Propanedioate Hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26522-85-0 | |

| Record name | Disodium Propanedioate Hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the function of sodium malonate hydrate in biochemical research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium malonate hydrate is the sodium salt of malonic acid, a three-carbon dicarboxylic acid.[1] In the field of biochemical research, it serves as a classical and highly specific tool for investigating cellular metabolism. Its utility stems from its structural similarity to succinate, an endogenous metabolite, allowing it to function as a potent competitive inhibitor of a key mitochondrial enzyme.[1][2][3] This guide provides an in-depth overview of the core functions, applications, and experimental considerations of sodium malonate hydrate for research and drug development professionals. Beyond its primary role as an enzyme inhibitor, sodium malonate has also found applications as a versatile cryoprotectant for macromolecular crystals and as a stabilizing agent in protein precipitation and crystallization studies.[4][5][6]

Core Mechanism of Action: Competitive Inhibition of Succinate Dehydrogenase

The principal function of sodium malonate in biochemical research is its role as a competitive inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II.[2][7][8]

-

Structural Mimicry : Malonate is structurally analogous to the enzyme's natural substrate, succinate.[2][3] This similarity allows it to bind to the active site of SDH.

-

Enzymatic Blockade : Unlike succinate, which is oxidized to fumarate by SDH, malonate cannot be dehydrogenated because it lacks the necessary -CH₂-CH₂- group.[3] Its binding to the active site physically obstructs succinate from binding, thereby halting the catalytic reaction.[2][3]

-

Reversibility : The inhibition is competitive and reversible.[3] This means the blockade can be overcome by increasing the concentration of the substrate (succinate) relative to the inhibitor (malonate).[3] This characteristic allows for controlled experimental manipulation of the Krebs cycle and the electron transport chain.

The kinetic effect of a competitive inhibitor like malonate is an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged, provided the substrate concentration is sufficiently high.[9]

Applications in Biochemical Research

By inhibiting SDH, sodium malonate provides a powerful method to probe several fundamental cellular processes.

SDH is the only enzyme that participates in both the Citric Acid Cycle and the mitochondrial electron transport chain.[10] Malonate-induced inhibition of SDH blocks the conversion of succinate to fumarate, leading to several measurable consequences:

-

Metabolite Accumulation : Succinate accumulates upstream of the block.[8]

-

Metabolite Depletion : Downstream metabolites, such as fumarate and malate, decrease in concentration.[11]

-

Disrupted Electron Flow : The transfer of electrons from succinate to the ETC is halted, reducing the overall electron flow and diminishing the proton gradient across the inner mitochondrial membrane.[7]

-

Reduced ATP Synthesis : The disruption of the proton gradient leads to a decrease in ATP production via oxidative phosphorylation.[2][7]

This blockade was instrumental in the historical elucidation of the cyclic nature of the Krebs cycle.[12]

The accumulation of succinate and subsequent mitochondrial dysfunction are implicated in various pathologies. Sodium malonate is used to model these conditions:

-

Ischemia-Reperfusion (I/R) Injury : During ischemia, succinate accumulates. Upon reperfusion, its rapid oxidation by SDH drives a burst of reactive oxygen species (ROS) production, causing significant cellular damage.[13][14] Administering malonate at the onset of reperfusion can inhibit this pathological ROS burst, reducing infarct size and protecting tissue.[13][15][16]

-

Neurotoxicity : In neuroscience research, malonate is used to create models of "excitotoxic" lesions, particularly in the striatum.[17] Inhibition of SDH leads to energy failure, mitochondrial potential collapse, and cell death, mimicking aspects of neurodegenerative diseases like Huntington's disease.[18][19][20]

-

Inflammation : SDH inhibition by malonate prodrugs (e.g., dimethyl malonate) has been shown to suppress the production of pro-inflammatory cytokines like IL-1β, suggesting a role for mitochondria in regulating inflammation.[10]

-

Malate Transport Inhibition : Besides inhibiting SDH, malonate can also act as a competitive inhibitor of malate transport across the mitochondrial membrane, with a reported Ki of 0.75 mM in rat brain mitochondria.[21]

-

Drug Development : Cell-permeable prodrugs of malonate, such as dimethyl malonate (DMM) and diacetoxymethyl malonate (MAM), are being investigated as therapeutic agents to mitigate I/R injury.[13]

Quantitative Data Summary

The effective concentration of sodium malonate varies significantly depending on the experimental system (isolated enzymes, mitochondria, cells, or whole organs).

| Parameter | Value | System / Context | Reference |

| Ki (Inhibitor Constant) | 0.75 mM | Malate transport in rat brain mitochondria | [21] |

| EC₅₀ | 8.05 ± 2.11 mM | Decrease in left ventricular pressure (isolated mouse hearts) | [15][16] |

| Effective Concentration | 1 mM or higher | Total inhibition of aspartate biosynthesis (rat brain mitochondria) | [21] |

| Effective Concentration | 3 mM | Reduction of infarct size (isolated mouse hearts, I/R injury) | [15][16] |

| Effective Concentration | 0.03 - 30 mM | Range for inducing concentration-dependent effects (isolated mouse hearts) | [15][16] |

Experimental Protocols

This protocol provides a method for observing the competitive inhibition of SDH from a tissue homogenate using an artificial electron acceptor like methylene blue.

Principle: SDH oxidizes succinate to fumarate, transferring electrons (2H) to its FAD cofactor. In vitro, the reduced FAD can pass these electrons to methylene blue, which turns from blue to colorless upon reduction. Malonate competes with succinate, slowing the rate of methylene blue discoloration.[22]

Materials:

-

Tissue source rich in mitochondria (e.g., pig or beef heart muscle)

-

0.1 M Phosphate buffer (pH 7.4)

-

15 g/L Sodium succinate solution

-

10 g/L Sodium malonate solution

-

0.2 g/L Methylene blue solution

-

Liquid paraffin

-

Homogenizer, test tubes, pipettes

Workflow Diagram:

Procedure:

-

Prepare Homogenate: Mince ~30g of heart muscle and homogenize it in ~150ml of cold phosphate buffer.[22]

-

Set up Tubes: Label four test tubes and add reagents according to the table below (example volumes can be adjusted).[22]

| Tube | Heart Homogenate | Sodium Succinate | Sodium Malonate | Distilled Water | Methylene Blue | Expected Outcome |

| 1 (Control) | 1.0 mL | 1.0 mL | - | 2.0 mL | 0.5 mL | Fast fading |

| 2 (Inhibition) | 1.0 mL | 1.0 mL | 1.0 mL | 1.0 mL | 0.5 mL | Slow/No fading |

| 3 (No Substrate) | - | 1.0 mL | 1.0 mL | 2.0 mL | 0.5 mL | No fading |

| 4 (Excess Substrate) | 1.0 mL | 2.0 mL | 1.0 mL | - | 0.5 mL | Fading (reversal) |

-

Initiate Reaction: Add the methylene blue to each tube and mix gently.[22]

-

Create Anaerobic Layer: Carefully add a layer of liquid paraffin along the tube wall to prevent re-oxidation of methylene blue by atmospheric oxygen. Do not shake.[22]

-

Observe: Incubate the tubes and observe the rate and extent of color fading over 10-15 minutes. Tube 1 should fade fastest. Tube 2 will fade much slower due to inhibition. Tube 3 will not fade (no enzyme). Tube 4 should fade faster than tube 2, demonstrating the reversal of inhibition by excess substrate.[22]

This protocol outlines the use of malonate to study cardioprotection in an ex vivo model.

Procedure:

-

Heart Isolation: Anesthetize a mouse (e.g., C57BL/6J) and excise the heart.[16]

-

Langendorff Perfusion: Retrogradely perfuse the heart via the aorta with an oxygenated Krebs solution at 37°C.[16]

-

Ischemia: Induce global ischemia by stopping the perfusion for a set period (e.g., 35 minutes).[16]

-

Reperfusion: Reinitiate perfusion. For the treatment group, perfuse with Krebs solution containing sodium malonate (e.g., 3 mmol/L) for the first 15 minutes of reperfusion, followed by normal Krebs solution for the remainder of the period (e.g., 45 minutes).[16] The control group is reperfused with normal Krebs solution only.

-

Analysis: Assess cardiac injury by measuring lactate dehydrogenase (LDH) release in the effluent and determining infarct size using histological staining (e.g., triphenyltetrazolium chloride).[15][16] Additionally, ROS production can be measured using probes like MitoSOX.[15]

Conclusion

Sodium malonate hydrate is an indispensable tool in biochemical and biomedical research. Its specific, competitive, and reversible inhibition of succinate dehydrogenase allows for the precise manipulation of cellular metabolism. This enables detailed investigation into the Citric Acid Cycle, mitochondrial respiration, the pathophysiology of diseases involving mitochondrial dysfunction, and the development of novel therapeutic strategies targeting cellular energy pathways.

References

- 1. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. [PDF] Malonate: a versatile cryoprotectant and stabilizing solution for salt-grown macromolecular crystals. | Semantic Scholar [semanticscholar.org]

- 5. Research Portal [scholarworks.brandeis.edu]

- 6. Addition of sodium malonate alters the morphology and increases the critical flux during tangential flow filtration of precipitated immunoglobulins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brainly.com [brainly.com]

- 8. researchgate.net [researchgate.net]

- 9. chegg.com [chegg.com]

- 10. Succinate dehydrogenase inhibitor dimethyl malonate alleviates LPS/d-galactosamine-induced acute hepatic damage in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. carder2.carder.gov.co [carder2.carder.gov.co]

- 12. m.youtube.com [m.youtube.com]

- 13. Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury [repository.cam.ac.uk]

- 14. The Effect of Malonate as a Succinate Dehydrogenase Inhibitor on Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Inhibition of Succinate Dehydrogenase by Malonic Acid Produces an “Excitotoxic” Lesion in Rat Striatum | Semantic Scholar [semanticscholar.org]

- 18. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through a ROS-dependent pathway. [ruidera.uclm.es]

- 21. Effect of free malonate on the utilization of glutamate by rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. studylib.net [studylib.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Malonate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of sodium malonate hydrate. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Chemical and Physical Properties

Sodium malonate hydrate is the hydrated sodium salt of malonic acid. It is a white crystalline solid at room temperature and is valued in various chemical and biochemical applications, including as a reagent in organic synthesis and as a precipitant in protein crystallization.

Quantitative Data Summary

The key quantitative chemical and physical properties of sodium malonate hydrate are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂Na₂O₄ · H₂O (monohydrate) | [1][2] |

| Molecular Weight | 166.04 g/mol (monohydrate) | [1][2][3][4][5] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | >300 °C | [4] |

| Solubility in Water | 1 M at 20 °C, clear, colorless solution | [3] |

| 148 g/L at 20 °C (anhydrous) | [6] | |

| pKa (of malonic acid) | pKa₁ = 2.83, pKa₂ = 5.69 | |

| Density | 2.08 g/cm³ (anhydrous) | [6] |

| CAS Number | 26522-85-0 (monohydrate) | [1][3][4] |

| 141-95-7 (anhydrous) | [6] |

Experimental Protocols

Detailed methodologies for the determination of key properties and for common applications of sodium malonate hydrate are provided below.

Determination of Aqueous Solubility

This protocol outlines a general method for determining the solubility of sodium malonate hydrate in water at various temperatures.

Materials:

-

Sodium malonate hydrate

-

Distilled or deionized water

-

Analytical balance

-

Hot plate with magnetic stirring capability

-

Temperature probe or thermometer

-

Water bath

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Prepare a series of saturated solutions of sodium malonate hydrate at different temperatures. For each temperature, add an excess amount of the salt to a known volume of water in a sealed container.

-

Equilibrate the solutions at the desired temperatures for a sufficient period (e.g., 24 hours) with continuous stirring to ensure saturation.

-

After equilibration, allow the solutions to stand without stirring for a period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the corresponding temperature to avoid precipitation or dissolution.

-

Filter the withdrawn sample to remove any undissolved solid.

-

Determine the concentration of sodium malonate in the filtrate. This can be achieved by evaporating the solvent and weighing the residue, or by a suitable analytical technique such as titration or spectroscopy.

-

Calculate the solubility in grams per 100 mL of water or in molarity.

-

Repeat the procedure for each desired temperature to construct a solubility curve.

Protein Crystallization using Hanging Drop Vapor Diffusion

Sodium malonate is a widely used precipitant in protein crystallization. The following protocol describes the hanging drop vapor diffusion method.

Materials:

-

Purified protein solution (5-25 mg/mL)

-

Sodium malonate hydrate stock solution (e.g., 2.0 M)

-

Buffer solution for pH control

-

Crystallization plates (e.g., 24-well)

-

Siliconized glass cover slips

-

Microscope for crystal observation

Procedure:

-

Pipette 500-1000 µL of the reservoir solution (containing a specific concentration of sodium malonate and buffer) into a well of the crystallization plate.

-

On a clean cover slip, pipette a small volume (e.g., 1-2 µL) of the protein solution.

-

To the protein drop, add an equal volume of the reservoir solution.

-

Carefully invert the cover slip and place it over the well, sealing it with grease to create a closed system.

-

Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution. This gradually increases the concentration of both the protein and the precipitant in the drop, leading to supersaturation and, ideally, crystallization.

-

Incubate the plates at a constant temperature and observe them periodically under a microscope for crystal growth.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol provides a general framework for the thermal analysis of sodium malonate hydrate to study its dehydration and decomposition.

Materials:

-

Sodium malonate hydrate

-

TGA instrument

-

DSC instrument

-

Appropriate sample pans (e.g., aluminum)

TGA Protocol:

-

Calibrate the TGA instrument for mass and temperature.

-

Place a small, accurately weighed amount of sodium malonate hydrate (typically 5-10 mg) into a TGA sample pan.

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 400 °C).

-

Record the mass loss as a function of temperature. The resulting curve will show distinct steps corresponding to dehydration and decomposition events.

DSC Protocol:

-

Calibrate the DSC instrument for temperature and enthalpy.

-

Accurately weigh a small amount of sodium malonate hydrate (typically 2-5 mg) into a DSC pan and seal it. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Record the differential heat flow between the sample and the reference. Endothermic and exothermic events, such as dehydration, melting, and decomposition, will appear as peaks in the DSC thermogram.

Spectroscopic Characterization

2.4.1. Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for solid sodium malonate hydrate using the KBr pellet method.

Materials:

-

Sodium malonate hydrate, finely ground

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Grind a small amount (1-2 mg) of sodium malonate hydrate with about 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to the die of a pellet press.

-

Apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

2.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation of a sample for ¹H and ¹³C NMR analysis.

Materials:

-

Sodium malonate hydrate

-

Deuterated solvent (e.g., D₂O)

-

NMR tube

-

Vortex mixer

Procedure:

-

Dissolve an appropriate amount of sodium malonate hydrate (typically 5-20 mg for ¹H NMR, and more for ¹³C NMR) in approximately 0.6-0.7 mL of D₂O in a small vial.

-

Ensure the sample is fully dissolved, using a vortex mixer if necessary.

-

Transfer the solution into a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Visualizations

The following diagrams illustrate key experimental workflows and chemical reactions involving sodium malonate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 丙二酸钠盐 一水合物 ≥98% (non-aqueous titration) | Sigma-Aldrich [sigmaaldrich.com]

- 3. MALONIC ACID DISODIUM SALT MONOHYDRATE | 26522-85-0 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Sodium Malonate - 2 M, Crystallization Stock Solutions: Salts - Jena Bioscience [jenabioscience.com]

- 6. MALONIC ACID DISODIUM SALT | 141-95-7 [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of Sodium Malonate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium malonate monohydrate (Na₂C₃H₂O₄·H₂O) is a key reagent in various chemical and biochemical applications, notably as a precipitant in protein crystallization.[1] Despite its widespread use, a definitive public record of its single-crystal X-ray diffraction analysis and thus its precise molecular structure remains elusive in the surveyed scientific literature. This guide provides a comprehensive overview of the known chemical and physical properties of sodium malonate monohydrate, outlines a standard protocol for its synthesis, and details the established experimental methodology for determining its crystal structure, drawing parallels with closely related compounds. The absence of published crystallographic data is a notable knowledge gap that presents an opportunity for further research.

Introduction

Sodium malonate, the disodium salt of malonic acid, is a fundamental building block in organic synthesis and has found significant utility in the field of structural biology.[2] In its hydrated form, sodium malonate monohydrate, it is particularly effective as a crystallizing agent for macromolecules.[1] Understanding the precise molecular geometry, intermolecular interactions, and crystal packing of this compound is crucial for elucidating its role in inducing crystallization and for the rational design of new crystallization agents. This document serves as a technical resource, consolidating the available information and providing a procedural framework for future structural determination.

Chemical and Physical Properties

Sodium malonate monohydrate is a white crystalline solid.[3] It is readily soluble in water but not in alcohols, esters, or benzene. The fundamental properties of sodium malonate monohydrate are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₃H₄Na₂O₅ | [3] |

| Molecular Weight | 166.04 g/mol | [4][5][6][7] |

| Appearance | White crystalline powder | [4] |

| Solubility in Water | Soluble | [3] |

| CAS Number | 26522-85-0 | [4][6][7] |

Synthesis and Crystallization

A standard laboratory-scale synthesis of sodium malonate monohydrate involves the neutralization of malonic acid with sodium hydroxide in an aqueous solution.

Synthesis Protocol

The synthesis of sodium malonate can be achieved by reacting malonic acid with sodium hydroxide.[8]

Materials:

-

Malonic acid (CH₂(COOH)₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Dissolve a known molar quantity of malonic acid in deionized water.

-

In a separate vessel, prepare a 2-molar equivalent solution of sodium hydroxide in deionized water.

-

Slowly add the sodium hydroxide solution to the malonic acid solution while stirring. The reaction is exothermic, so cooling may be necessary.

-

The resulting solution is a sodium malonate solution in water.

-

Crystals of sodium malonate monohydrate can be obtained by slow evaporation of the solvent at room temperature.

The logical workflow for this synthesis is depicted in the following diagram:

Molecular Structure: A Hypothetical Model Based on Analogous Compounds

As of the latest literature review, a complete, peer-reviewed crystal structure of sodium malonate monohydrate (Na₂C₃H₂O₄·H₂O) has not been published. However, the structures of related compounds, such as sodium hydrogen malonate and sodium carbonate monohydrate, have been determined, providing a strong basis for predicting the structural characteristics of sodium malonate monohydrate.

It is anticipated that the crystal structure would reveal the geometry of the malonate dianion, the coordination environment of the sodium cations, and the role of the water molecule in the crystal lattice, likely through hydrogen bonding.

Expected Features of the Malonate Anion

The malonate anion, [CH₂(COO)₂]²⁻, is expected to adopt a conformation that minimizes steric strain. The two carboxylate groups would be deprotonated.

Coordination of Sodium Ions

The sodium ions would be coordinated by the oxygen atoms of the carboxylate groups and the oxygen atom of the water molecule. The coordination number and geometry around the sodium ions would be a key feature of the crystal structure.

Role of the Water of Hydration

The water molecule is expected to play a crucial role in stabilizing the crystal structure through the formation of hydrogen bonds with the oxygen atoms of the malonate anions.

Experimental Protocol for Crystal Structure Determination

The definitive determination of the molecular structure of sodium malonate monohydrate would require single-crystal X-ray diffraction analysis. The general workflow for such an analysis is outlined below.

Single Crystal Growth

High-quality single crystals are a prerequisite for X-ray diffraction studies. These can be grown from an aqueous solution of synthesized sodium malonate by slow evaporation, as described in the synthesis section.

X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a goniometer and placed in an X-ray diffractometer. Data collection would involve irradiating the crystal with monochromatic X-rays and recording the diffraction pattern.

Typical Instrumentation:

-

A four-circle diffractometer equipped with a CCD or CMOS detector.

-

A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell parameters and space group. The structure would then be solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares techniques. This process yields the precise atomic coordinates, bond lengths, and bond angles.

The experimental workflow for crystallographic analysis is illustrated in the following diagram:

Quantitative Data (Hypothetical)

In the absence of experimental data for sodium malonate monohydrate, Table 2 presents the kind of quantitative crystallographic data that would be obtained from a single-crystal X-ray diffraction study, based on the published structure of a related compound, sodium hydrogen malonate.[9] Note: These values are for illustrative purposes only and do not represent the actual structure of sodium malonate monohydrate.

| Parameter | Illustrative Value (from Sodium Hydrogen Malonate) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.664 |

| b (Å) | 7.522 |

| c (Å) | 9.337 |

| β (°) | 100.69 |

| Volume (ų) | 460.5 |

| Z | 4 |

Conclusion and Future Outlook

Sodium malonate monohydrate is a valuable compound in chemical and biological research. While its synthesis and general properties are well-understood, a significant gap exists in our knowledge of its precise three-dimensional structure. The determination of its crystal structure through single-crystal X-ray diffraction would provide invaluable insights into its function as a crystallization agent and would be a welcome contribution to the chemical sciences. The protocols and expected outcomes detailed in this guide provide a clear roadmap for researchers to undertake this important structural determination.

References

- 1. A comparison of salts for the crystallization of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 丙二酸钠盐 一水合物 ≥98% (non-aqueous titration) | Sigma-Aldrich [sigmaaldrich.com]

- 3. MALONIC ACID DISODIUM SALT MONOHYDRATE | 26522-85-0 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Sodium malonate dibasic monohydrate | 26522-85-0 | J-016461 [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Disodium malonate - Wikipedia [en.wikipedia.org]

- 9. Crystal structure of sodium hydrogen malonate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Solubility Profile of Sodium Malonate Hydrate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium malonate hydrate in various solvents. The information is compiled from available scientific literature and technical data sheets to support research and development activities, particularly in the fields of pharmaceutical sciences and chemical synthesis.

Introduction

Sodium malonate (CH₂(COONa)₂) is the disodium salt of malonic acid. It often exists in its hydrated form, sodium malonate monohydrate (CH₂(COONa)₂ · H₂O). Understanding its solubility in different solvent systems is crucial for a wide range of applications, including its use as a reagent in organic synthesis, a component in buffer solutions, and in the formulation of pharmaceutical products. This document presents quantitative solubility data, details common experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of sodium malonate is significantly dependent on the solvent and temperature. The following tables summarize the available quantitative data.

Solubility in Water

Sodium malonate hydrate is highly soluble in water. The solubility increases with temperature, indicating an endothermic dissolution process.

| Temperature (°C) | Temperature (K) | Solubility (mol/kg H₂O) | Solubility ( g/100 g H₂O) |

| 5.0 | 278.15 | ~3.3 | ~54.8 |

| 15.0 | 288.15 | ~3.6 | ~59.8 |

| 25.0 | 298.15 | 3.99 | 66.2 |

| 35.0 | 308.15 | ~4.5 | ~74.7 |

| 45.0 | 318.15 | ~5.1 | ~84.7 |

| 55.0 | 328.15 | ~5.8 | ~96.3 |

| 65.0 | 338.15 | ~6.6 | ~109.6 |

| 75.0 | 348.15 | ~7.5 | ~124.5 |

| 85.0 | 358.15 | ~8.5 | ~141.1 |

Note: Data at temperatures other than 298.15 K are estimated from the graphical representation in Rozaini and Brimblecombe (2009) and are therefore approximate.[1][2][3]

Other reported aqueous solubility values for sodium malonate include:

-

1 M at 20 °C (for the monohydrate)[4]

-

148 g/L at 20°C (for the anhydrous form)[5]

-

350 mg/mL (for the anhydrous form)[5]

-

100 mg/mL (for the hydrate form)[6]

It is important to note the form of sodium malonate (anhydrous vs. hydrate) when comparing solubility data, as this can lead to variations.

Solubility in Organic Solvents

Data on the solubility of sodium malonate hydrate in organic solvents is less prevalent and sometimes conflicting in the literature. Generally, it is considered to have low solubility in nonpolar organic solvents.

-

Acetone: No specific quantitative data for the solubility of sodium malonate hydrate in acetone was found in the reviewed literature.

Further experimental investigation is required to definitively quantify the solubility of sodium malonate hydrate in various organic solvents.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound. The isothermal shake-flask method is a common and reliable technique.

Isothermal Shake-Flask Method

This gravimetric method involves saturating a solvent with a solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials:

-

Sodium malonate hydrate

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Constant temperature water bath or incubator with shaking capabilities

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of sodium malonate hydrate to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the container in a constant temperature shaker bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: Once equilibrium is established, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed container.

-

Drying and Weighing: Place the container in a drying oven at an appropriate temperature (e.g., 105 °C) until all the solvent has evaporated and a constant weight of the dried sodium malonate is achieved.

-

Calculation: The solubility can be calculated from the mass of the dissolved solid and the mass or volume of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of sodium malonate hydrate using the isothermal shake-flask method.

Conclusion

This technical guide summarizes the currently available data on the solubility of sodium malonate hydrate. While its solubility in water is well-documented and shows a clear temperature dependence, there is a need for more definitive quantitative studies on its solubility in common organic solvents to resolve existing ambiguities. The provided experimental protocol for the isothermal shake-flask method offers a reliable starting point for researchers aiming to generate such data. For professionals in drug development, the high aqueous solubility of sodium malonate is a key consideration in formulation design.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. MALONIC ACID DISODIUM SALT MONOHYDRATE | 26522-85-0 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Solubilities and Glass Formation in Aqueous Solutions of the Sodium Salts of Malonic Acid With and Without Ammonium Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disodium malonate - Wikipedia [en.wikipedia.org]

- 9. Sodium malonate hydrate [chembk.com]

Synthesis and Preparation of Pure Sodium Malonate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, preparation, and characterization of pure sodium malonate hydrate (C₃H₂Na₂O₄ · H₂O). It is designed to be a comprehensive resource, offering detailed experimental protocols, comparative data, and workflow visualizations to support research and development activities. Sodium malonate is a versatile compound, serving as a key intermediate in organic synthesis, a reagent in protein crystallization, and a component in drug formulation.[1][2][3]

Physicochemical and Structural Data

Sodium malonate hydrate is a white crystalline solid that is readily soluble in water.[1][4] Its high melting point is characteristic of a stable salt. The definitive crystal structure of the monohydrate form was first reported in 2016, providing crucial structural information for crystallographers and chemists.[5][6]

Table 1: Physicochemical Properties of Sodium Malonate Monohydrate

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₂Na₂O₄ · H₂O | [7] |

| Molecular Weight | 166.04 g/mol | [7] |

| CAS Number | 26522-85-0 | [7] |

| Appearance | White crystalline solid | [1][4] |

| Melting Point | >300 °C | [1] |

| Water Solubility | 1 M at 20 °C | [7] |

| Molar Enthalpy of Solution | 14.83 kJ·mol⁻¹ (at 298.15 K) |

Synthesis Methodologies

The preparation of pure sodium malonate hydrate can be achieved through several synthetic routes. The most common laboratory-scale methods start from either malonic acid or diethyl malonate. Industrial production often employs a pathway beginning with chloroacetic acid.[1][2][8]

Method A: Neutralization of Malonic Acid

This is the most direct and high-purity route for laboratory synthesis, involving a simple acid-base neutralization reaction between malonic acid and sodium hydroxide.[1] The reaction is typically performed in an aqueous solution, from which the hydrated salt is crystallized.

-

Dissolution: Dissolve 10.4 g (0.10 mol) of high-purity malonic acid in 30 mL of deionized water in a 100 mL beaker with magnetic stirring. Gentle warming may be applied to aid dissolution.

-

Titration: Prepare a 10 M solution of sodium hydroxide by dissolving 8.0 g (0.20 mol) of NaOH pellets in 20 mL of deionized water (Caution: exothermic reaction). Allow the solution to cool to room temperature.

-

Neutralization: Slowly add the sodium hydroxide solution dropwise to the stirring malonic acid solution. Monitor the pH of the mixture. The addition should be controlled to maintain the temperature below 40 °C. Continue adding NaOH until a stable pH of 7.0 is reached.

-

Crystallization: Reduce the volume of the solution to approximately 25 mL by gentle heating (to ~60 °C) and evaporation. Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-4 °C) for at least 2 hours to induce crystallization.

-

Isolation: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals twice with 10 mL portions of ice-cold ethanol to remove any remaining impurities and excess water.

-

Drying: Dry the purified sodium malonate hydrate in a desiccator over a suitable drying agent or in a vacuum oven at low temperature (e.g., 40 °C) to a constant weight.

The logical workflow for this synthesis is depicted below.

Method B: Saponification of Diethyl Malonate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 16.0 g (0.10 mol) of diethyl malonate to 50 mL of ethanol.

-

Hydrolysis: Prepare a solution of 8.8 g (0.22 mol, a 10% molar excess) of sodium hydroxide in 50 mL of deionized water. Add this solution to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by TLC until the starting ester spot disappears.

-

Solvent Removal: After cooling, remove the ethanol from the reaction mixture using a rotary evaporator.

-

Crystallization & Isolation: The resulting aqueous solution contains sodium malonate. Concentrate the solution by gentle heating and then cool in an ice bath to crystallize the product. Isolate the crystals by vacuum filtration.

-

Purification: For higher purity, the crude product can be recrystallized from a minimal amount of hot water. Wash the recrystallized product with cold ethanol and dry as described in Method A.

The workflow for the saponification route is outlined in the following diagram.

Table 2: Comparison of Primary Synthesis Routes

| Feature | Method A: Neutralization | Method B: Saponification | Method C: Industrial Route |

| Starting Materials | Malonic Acid, Sodium Hydroxide | Diethyl Malonate, Sodium Hydroxide | Chloroacetic Acid, Sodium Cyanide, NaOH |

| Key Steps | Neutralization, Crystallization | Saponification, Solvent Exchange, Crystallization | Cyanation, Hydrolysis, Purification |

| Typical Yield | High (>90% theoretical) | Good (75-85%)[8][9] | Good (75-80% to malonic acid)[8] |

| Advantages | Simple, high purity, direct | Useful for malonic ester derivatives | Low-cost starting materials |

| Disadvantages | Relies on availability of pure malonic acid | Longer reaction time, requires solvent removal | Use of highly toxic sodium cyanide, multi-step |

| Reference(s) | [1] | [2] | [8][10][11] |

Purification and Characterization

Purification

For obtaining high-purity sodium malonate hydrate suitable for drug development and protein crystallization, recrystallization is the preferred method.

-

Recrystallization Protocol: Dissolve the crude sodium malonate hydrate in a minimum volume of hot deionized water (e.g., 70-80 °C). Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then chill in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry to a constant weight.

Characterization

The identity and purity of the synthesized sodium malonate hydrate should be confirmed using standard analytical techniques.

-

X-Ray Diffraction (XRD): Single-crystal or powder XRD can confirm the crystal structure and phase purity, matching against known crystallographic data for the monohydrate.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in D₂O): A sharp singlet is expected for the methylene (CH₂) protons. The signal for the water of hydration will also be present, though its chemical shift can vary.

-

¹³C NMR (in D₂O): Two signals are expected: one for the methylene carbon and one for the equivalent carboxylate carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the carboxylate (COO⁻) asymmetric and symmetric stretching, typically around 1560-1610 cm⁻¹ and 1360-1450 cm⁻¹, respectively. A broad absorption band corresponding to the O-H stretching of the water of hydration will be present in the 3200-3500 cm⁻¹ region.

-

Purity Analysis: Purity can be quantitatively assessed using techniques such as titration or by non-aqueous titration for the sodium content. Commercial suppliers often report purities of ≥98%.[7]

Applications in Research and Development

Pure sodium malonate hydrate is a valuable tool for scientists in several fields:

-

Drug Development: It serves as a drug intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[2]

-

Protein Crystallography: Sodium malonate is an effective precipitating agent and cryoprotectant for the crystallization of proteins and other biological macromolecules.[3] Its ability to stabilize protein structure in solution makes it a preferred choice in many screening kits.[12]

-

Organic Synthesis: As a source of the malonate nucleophile, it is used in various C-C bond-forming reactions.[7]

References

- 1. chembk.com [chembk.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Addition of sodium malonate alters the morphology and increases the critical flux during tangential flow filtration of precipitated immunoglobulins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Solubilities and Glass Formation in Aqueous Solutions of the Sodium Salts of Malonic Acid With and Without Ammonium Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. MALONIC ACID DISODIUM SALT MONOHYDRATE | 26522-85-0 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US2373011A - Production of malonic acid - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. CN102267897A - Preparation method of malonate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

The Core Mechanism of Sodium Malonate as a Competitive Enzyme Inhibitor of Succinate Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of sodium malonate as a potent and selective inhibitor of succinate dehydrogenase (SDH). By competitively binding to the active site of SDH, malonate provides a powerful tool for studying cellular metabolism, mitochondrial dysfunction, and as a potential therapeutic agent. This document details the molecular interactions, kinetic parameters of inhibition, experimental protocols for characterization, and the broader implications on cellular signaling pathways.

Introduction: Succinate Dehydrogenase at the Crossroads of Metabolism

Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a unique enzyme embedded in the inner mitochondrial membrane. It plays a pivotal role in cellular energy metabolism by linking the citric acid cycle (Krebs cycle) to oxidative phosphorylation.[1] SDH catalyzes the oxidation of succinate to fumarate in the citric acid cycle, concurrently reducing flavin adenine dinucleotide (FAD) to FADH2. The electrons from FADH2 are then transferred through a series of iron-sulfur clusters within the SDH complex to the quinone pool in the electron transport chain, contributing to the generation of ATP.[1] Given its central role, the modulation of SDH activity has profound effects on cellular bioenergetics and signaling.

Mechanism of Action: Competitive Inhibition by Sodium Malonate

Sodium malonate functions as a classic competitive inhibitor of succinate dehydrogenase.[2][3] The inhibitory action stems from the structural similarity between malonate and the enzyme's natural substrate, succinate.[2]

Molecular Basis of Competitive Inhibition:

-

Structural Analogy: Malonate is a dicarboxylic acid with a three-carbon backbone, closely resembling the four-carbon dicarboxylic acid structure of succinate. This structural mimicry allows malonate to fit into the active site of succinate dehydrogenase.[2]

-

Active Site Competition: Malonate binds reversibly to the catalytic site of the SDHA subunit of the SDH complex, the same site that succinate occupies.[4] By occupying the active site, malonate physically prevents the binding of succinate, thereby halting the catalytic conversion of succinate to fumarate.

-

Reversibility: The inhibition by malonate is reversible. Increasing the concentration of the substrate (succinate) can overcome the inhibitory effect of malonate by outcompeting it for binding to the active site.[2] This is a hallmark of competitive inhibition.

Quantitative Analysis of Malonate Inhibition

The potency of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Parameter | Value | Organism/System | Reference |

| IC50 | ~40 µM | Sub-mitochondrial particles | [5] |

| EC50 | 8.05 ± 2.11 mmol/L | Isolated mice hearts (for decrease in left ventricular developed pressure) | [6][7] |

| Ki | 0.75 mM | Rat brain mitochondria (for inhibition of malate transport) | [8] |

Note: The Ki value provided is for the inhibition of malate transport, a different mitochondrial process, but illustrates malonate's interaction with mitochondrial components.

Detailed Experimental Protocol: Determination of Ki for Malonate Inhibition of Succinate Dehydrogenase

This protocol outlines a spectrophotometric method to determine the inhibition constant (Ki) of sodium malonate for succinate dehydrogenase. The assay is based on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials and Reagents:

-

Enzyme Source: Isolated mitochondria or purified succinate dehydrogenase.

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.

-

Substrate Stock Solution: 1 M sodium succinate in distilled water.

-

Inhibitor Stock Solution: 1 M sodium malonate in distilled water.

-

Electron Acceptor: 2 mM DCPIP in distilled water.

-

Activating Agent: 10 mM ATP in distilled water.

-

Complex I Inhibitor: 10 mM Rotenone in DMSO.

-

Spectrophotometer capable of reading at 600 nm.

-

Cuvettes (1 mL volume).

Experimental Workflow:

Procedure:

-

Preparation of Reaction Mixtures:

-

Prepare a series of cuvettes. For each inhibitor concentration (including a no-inhibitor control), prepare a set of cuvettes with varying substrate concentrations.

-

To each 1 mL cuvette, add the following in order:

-

Assay Buffer to a final volume of 1 mL.

-

25 µL of 2 mM DCPIP (final concentration 50 µM).

-

1 µL of 10 mM Rotenone (final concentration 10 µM).

-

10 µL of 10 mM ATP (final concentration 100 µM).

-

Appropriate volume of mitochondrial suspension or purified enzyme.

-

Appropriate volume of sodium malonate stock solution to achieve the desired final inhibitor concentrations (e.g., 0, 1, 2, 5, 10 mM).

-

-

-

Pre-incubation: Incubate the cuvettes at the desired assay temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration and enzyme activation.

-

Reaction Initiation: Start the reaction by adding varying concentrations of the sodium succinate stock solution to each set of cuvettes.

-

Data Acquisition: Immediately after adding the substrate, place the cuvette in the spectrophotometer and record the decrease in absorbance at 600 nm over a period of 3-5 minutes.

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Generate Michaelis-Menten plots (V₀ vs. [Succinate]) for each malonate concentration.

-

Create Lineweaver-Burk plots (1/V₀ vs. 1/[Succinate]) to determine the Vmax and apparent Km (Km,app) for each inhibitor concentration. In competitive inhibition, Vmax will remain unchanged, while Km,app will increase with increasing inhibitor concentration.

-

The Ki can be determined from the following equation: Km,app = Km (1 + [I]/Ki) where [I] is the inhibitor concentration. A secondary plot of Km,app versus [I] will yield a straight line with a slope of Km/Ki and a y-intercept of Km.

-

Impact on Cellular Signaling Pathways

Inhibition of succinate dehydrogenase by malonate leads to the accumulation of succinate within the mitochondrial matrix and subsequently in the cytoplasm.[9][10] This accumulation of succinate has significant implications for cellular signaling, acting as an "oncometabolite" in certain contexts.[11]

Succinate-Mediated Signaling Cascade:

-

Inhibition of α-Ketoglutarate-Dependent Dioxygenases: Accumulated succinate competitively inhibits a class of enzymes known as α-ketoglutarate-dependent dioxygenases.[11] A key family of these enzymes is the prolyl hydroxylases (PHDs).

-

Stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α): Under normoxic conditions, PHDs hydroxylate the alpha subunit of the transcription factor HIF-1, targeting it for ubiquitination and proteasomal degradation.[11] By inhibiting PHDs, succinate prevents the degradation of HIF-1α, leading to its stabilization and accumulation even in the presence of oxygen (a state known as "pseudo-hypoxia").

-

Transcriptional Reprogramming: Stabilized HIF-1α translocates to the nucleus and dimerizes with HIF-1β, forming an active transcription factor complex. This complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, leading to the upregulation of genes involved in angiogenesis, glycolysis, cell survival, and metastasis.[12]

References

- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE [vedantu.com]

- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 6. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of Sodium Malonate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for sodium malonate hydrate. The information is curated for professionals in research and drug development who require a thorough understanding of this compound's characteristics to ensure its integrity in experimental and developmental workflows.

Chemical and Physical Properties

Sodium malonate hydrate is the hydrated sodium salt of malonic acid. It typically exists as a white crystalline powder and is known to be hygroscopic, readily absorbing moisture from the atmosphere. Its chemical stability is a critical factor for its use as a reagent in organic synthesis and as a competitive inhibitor in biochemical studies.

Stability Profile

Sodium malonate hydrate is generally considered stable under standard ambient conditions. However, its stability is influenced by temperature, moisture, and incompatible materials.

Thermal Stability

Thermal analysis of sodium malonate hydrate reveals a multi-step decomposition process. The initial phase involves the loss of water of hydration, followed by the decomposition of the anhydrous salt at higher temperatures. One study employing thermogravimetry (TG) and differential thermal analysis (DTA) indicated that for sodium malonate, the final residue up to 700°C is sodium carbonate[1][2]. Another thermogravimetric analysis showed a significant mass loss for sodium malonate between 330°C and 360°C, which was attributed to the formation of sodium carbonate[2]. While a precise melting or decomposition point for the anhydrous salt is not consistently reported across sources, it is evident that the compound is thermally stable at typical laboratory storage temperatures.

Hygroscopicity

Sodium malonate hydrate is hygroscopic and sensitive to moisture[3]. Exposure to humid environments can lead to the absorption of water, which may affect its physical state and chemical integrity. Therefore, it is crucial to store the compound in a dry environment to prevent degradation and ensure the accuracy of experimental results.

Incompatibilities

To maintain the stability of sodium malonate hydrate, contact with strong oxidizing agents should be avoided. Reactions with these substances can be exothermic and may lead to the decomposition of the compound.

Recommended Storage Conditions

Proper storage is essential to maintain the quality and stability of sodium malonate hydrate. The following conditions are recommended based on information from safety data sheets and chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature (typically 15-25°C) | The compound is thermally stable at ambient temperatures. |

| Humidity | Dry environment | To prevent moisture absorption due to its hygroscopic nature. |

| Container | Tightly sealed, original container | Prevents exposure to moisture and atmospheric contaminants. |

| Atmosphere | Inert atmosphere (e.g., Nitrogen) for long-term storage | Minimizes potential reactions with atmospheric components. |

| Incompatible Materials | Store away from strong oxidizing agents | To prevent hazardous reactions and decomposition. |

For solutions of sodium malonate, storage conditions are more stringent. Stock solutions are typically recommended to be stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation.

Experimental Protocols

General Stability Testing Protocol (Adapted from ICH Guidelines)

This protocol outlines a general procedure for assessing the stability of a chemical substance like sodium malonate hydrate, based on the principles of the International Council for Harmonisation (ICH) guidelines[3][4][5][6][7].

Objective: To evaluate the thermal and hygroscopic stability of sodium malonate hydrate under controlled conditions.

Materials:

-

Sodium malonate hydrate

-

Controlled environment chambers (for temperature and humidity)

-

Analytical balance

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Karl Fischer titrator

Methodology:

-

Sample Preparation: Aliquot samples of sodium malonate hydrate into appropriate vials. A portion of the samples should be stored in tightly sealed containers, while another portion can be left in open containers to assess hygroscopicity.

-

Storage Conditions: Place the samples in controlled environment chambers under various conditions. Recommended conditions to test include:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

-

Analytical Procedures:

-

Appearance: Visually inspect the samples for any changes in color or physical state.

-

Water Content: Determine the water content using Karl Fischer titration to quantify moisture absorption.

-

Thermal Analysis: Perform TGA and DSC on samples to identify any changes in the dehydration and decomposition profiles.

-

Purity Assay: Use a validated HPLC method to determine the purity of the sodium malonate and to detect and quantify any degradation products.

-

-

Data Analysis: Compare the results from each time point to the initial (time 0) data to identify any significant changes in the physical or chemical properties of the substance.

Caption: Workflow for stability testing of sodium malonate hydrate.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Malonate is a classic example of a competitive inhibitor of the enzyme succinate dehydrogenase (also known as Complex II in the electron transport chain). This enzyme catalyzes the oxidation of succinate to fumarate in the Krebs cycle. Due to its structural similarity to the substrate succinate, malonate can bind to the active site of succinate dehydrogenase but cannot be dehydrogenated. This binding event blocks the normal substrate from accessing the enzyme, thereby inhibiting the Krebs cycle and cellular respiration.

Caption: Competitive inhibition of succinate dehydrogenase by malonate.

References

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. researchgate.net [researchgate.net]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. upm-inc.com [upm-inc.com]

- 7. ICH Official web site : ICH [ich.org]

Methodological & Application

Application Notes and Protocols for Protein Crystallization Screening Using Sodium Malonate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium malonate is a dicarboxylic acid salt that has emerged as a highly effective precipitant for the crystallization of biological macromolecules.[1][2][3] Its utility stems from its high charge density and its nature as a kosmotrope, which helps to stabilize protein structure in solution.[4] In a comparative study of various salts, sodium malonate was found to be significantly more successful in crystallizing a diverse set of proteins, making it an invaluable tool in structural biology and drug development.[2][3] Furthermore, high concentrations of sodium malonate can act as a cryoprotectant, facilitating the cryo-cooling of crystals for X-ray diffraction data collection without the need for additional cryoprotecting agents.[5][6][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing sodium malonate hydrate in protein crystallization screening experiments.

Key Advantages of Sodium Malonate

-

High Success Rate: Studies have shown that sodium malonate is nearly twice as effective as other common precipitants like ammonium sulfate in producing protein crystals for a wide range of macromolecules.[2][3] In one study, it successfully crystallized 19 out of 23 proteins tested.[2][3]

-

Stabilizing Properties: As a kosmotrope, sodium malonate orders water molecules, which can lead to the stabilization of protein structures and promote the formation of well-ordered crystals.[4]

-

Cryoprotectant Properties: High concentrations of sodium malonate form a glass-like state upon freezing, which can protect crystals from damage during cryo-cooling, a critical step for X-ray diffraction studies.[5][6][7]

-

Versatility: It can also be used as a stabilizing solution for crystal manipulation, derivatization, and ligand soaking experiments.[5][6][7]

Data Presentation: Sodium Malonate Grid Screen Conditions

Commercially available screens, such as the Grid Screen Sodium Malonate from Hampton Research, offer a systematic approach to screening with this precipitant.[1][8][9] The following table summarizes the typical conditions used in such a screen.

| Reagent Number | Sodium Malonate (M) | pH |

| A1 - A6 | 1.0 | 4.0, 5.0, 6.0, 7.0 |

| B1 - B6 | 1.5 | 4.0, 5.0, 6.0, 7.0 |

| C1 - C6 | 2.4 | 4.0, 5.0, 6.0, 7.0 |

| D1 - D6 | 2.9 | 4.0, 5.0, 6.0, 7.0 |

| E1 - E6 | 3.4 | 4.0, 5.0, 6.0, 7.0 |

Experimental Protocols

Sample Preparation

Successful protein crystallization is critically dependent on the purity and homogeneity of the protein sample.

-

Purity: The protein sample should be >95% pure as determined by SDS-PAGE.

-

Homogeneity: The sample should be monodisperse and free of aggregates. This can be assessed by techniques such as dynamic light scattering (DLS) or size-exclusion chromatography.

-

Concentration: A typical starting concentration for screening is 5-25 mg/mL.[1] If initial screens result in heavy precipitation, consider diluting the protein. Conversely, if most drops remain clear, a higher protein concentration may be required.[1]

-

Buffer: The protein should ideally be in a low ionic strength buffer (e.g., 25 mM Tris or HEPES). Avoid phosphate, borate, and carbonate buffers as they can form salt crystals with divalent cations or at high supersaturation levels.[1]

Crystallization Screening using the Hanging Drop Vapor Diffusion Method

This is a widely used method for protein crystallization.

Materials:

-

Purified protein sample

-

Sodium Malonate screening kit (e.g., Hampton Research Grid Screen Sodium Malonate)

-

24-well crystallization plates (e.g., VDX plates)

-

Siliconized glass cover slips

-

Pipettes and tips (1-10 µL and 100-1000 µL)

-

Microscope for observing crystals

Protocol:

-

Prepare the Reservoir: Using a clean pipette tip for each condition to avoid cross-contamination, pipette 1 mL of each sodium malonate solution from the screening kit into the corresponding reservoir of a 24-well crystallization plate.[1]

-

Prepare the Drop:

-

Pipette 1 µL of your protein solution onto the center of a siliconized cover slip.

-

Pipette 1 µL of the reservoir solution from the corresponding well into the protein drop.

-

Mix by gently aspirating and dispensing the drop with the pipette tip, being careful not to introduce bubbles.[1]

-

-

Seal the Well: Invert the cover slip and place it over the reservoir, ensuring a complete seal with the grease on the well rim.

-

Repeat: Repeat steps 2 and 3 for all 24 conditions of the screen.

-

Incubation: Incubate the plates at a constant temperature. It is often beneficial to set up duplicate plates and incubate one at 4°C and the other at room temperature (around 20°C).[1]

-

Observation:

-

Examine the drops under a microscope immediately after setting them up and then daily for the first week, followed by weekly observations.[1]

-

Record the contents of each drop, noting clear drops, precipitate (amorphous or crystalline), and crystals. A scoring system can be useful (e.g., 0 = clear, 1 = precipitate, 10 = crystal).[1]

-

Visualizations

Caption: Workflow for protein crystallization using a sodium malonate screen.

Caption: Principle of the hanging drop vapor diffusion method.

References

- 1. hamptonresearch.com [hamptonresearch.com]

- 2. A comparison of salts for the crystallization of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Addition of sodium malonate alters the morphology and increases the critical flux during tangential flow filtration of precipitated immunoglobulins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Malonate: a versatile cryoprotectant and stabilizing solution for salt-grown macromolecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Portal [scholarworks.brandeis.edu]

- 8. hamptonresearch.com [hamptonresearch.com]

- 9. hamptonresearch.com [hamptonresearch.com]

Application Notes and Protocols for Sodium Malonate as a Cryoprotectant in X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

Introduction

In macromolecular X-ray crystallography, cryocooling crystals to temperatures around 100 K is a standard practice to mitigate radiation damage from intense X-ray sources. This process, however, necessitates the use of a cryoprotectant to prevent the formation of crystalline ice, which can damage the crystal lattice and degrade diffraction quality. Sodium malonate has emerged as a highly versatile and effective cryoprotectant, particularly for crystals grown from high-salt concentrations.[1][2] Beyond its cryoprotective properties, sodium malonate can also act as a stabilizing agent, allowing for crystal manipulation, derivatization, and ligand soaking in a solution that may be more favorable than the original mother liquor.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of sodium malonate as a cryoprotectant in X-ray crystallography.

Advantages of Sodium Malonate as a Cryoprotectant

Sodium malonate offers several advantages over traditional cryoprotectants like glycerol or ethylene glycol:

-

Versatility: It is effective for a wide range of macromolecules, especially those crystallized from salt-based solutions.[1][3]

-

Stabilizing Properties: It can stabilize crystals, preventing cracking or dissolution that might occur when transferring them to a new solution.[1][2]

-

Dual Functionality: High concentrations of sodium malonate can act as both a crystallization precipitant and a cryoprotectant, sometimes eliminating the need for a separate cryoprotection step.[4][5]

-

Improved Diffraction Quality: Soaking crystals in sodium malonate solutions has been reported to eliminate crystal disorder and improve diffraction resolution.[6]

Data Presentation

While comprehensive, direct comparative studies with extensive quantitative data are not always available in the literature, the following tables summarize the observed effects of sodium malonate on diffraction data quality based on published findings.

Table 1: General Comparison of Cryoprotectants

| Cryoprotectant | Typical Concentration Range | Advantages | Disadvantages | Primary Use Cases |

| Sodium Malonate | 1.0 M - 3.5 M (or 40-50% saturation) | Excellent for salt-grown crystals, stabilizing, can improve crystal order.[1][6] | Can be a salt itself and may alter crystal packing if not already present. | Crystals grown from high salt (e.g., ammonium sulfate).[1] |

| Glycerol | 15 - 30% (v/v) | Widely used, effective for many systems, good glass-forming properties. | Can be viscous, may increase mosaicity, can act as a ligand. | Broad applicability, often a first choice for screening. |

| Ethylene Glycol | 15 - 30% (v/v) | Less viscous than glycerol, effective cryoprotectant. | Can be more denaturing to some proteins. | Alternative to glycerol, particularly when viscosity is a concern. |

| Paratone-N Oil | N/A | Non-penetrating, useful for physically stripping away mother liquor. | Does not vitrify the internal solvent of the crystal, may not be sufficient for crystals with high solvent content. | Quick cryoprotection for robust crystals, often used in combination with other cryoprotectants. |

Table 2: Reported Effects of Sodium Malonate on Diffraction Data Quality

| Protein | Initial Cryoprotectant | Final Cryoprotectant | Observed Improvement | Reference |

| Kex2 (serine protease) | Heavy paraffin oil | 50% Sodium Malonate | Improved merging R-factors (reported as ~20% with oil, qualitatively better with malonate).[6] | Holyoak et al. (2003)[6] |

| Xylose Isomerase | 25% Glycerol | 50% Sodium Malonate | Clearer electron density maps in disordered regions.[2] | Holyoak et al. (2003)[2] |

Experimental Protocols

Preparation of Sodium Malonate Stock Solutions

Saturated, pH-adjusted sodium malonate solutions are required for the cryoprotection protocols.

Materials:

-

Malonic acid

-

Sodium hydroxide (NaOH)

-

Milli-Q water or equivalent

-

pH meter

-

Magnetic stirrer and stir bar

-

Beaker and graduated cylinder

Protocol:

-

Dissolve Malonic Acid: In a fume hood, slowly add malonic acid to a beaker containing a stir bar and a volume of Milli-Q water.

-

pH Adjustment: While stirring, slowly add a concentrated NaOH solution (e.g., 10 M) to the malonic acid solution. This is an exothermic reaction, so add the NaOH slowly to control the temperature.

-

Titration: Continue adding NaOH until the desired pH is reached (typically pH 7.0). The solution will become saturated as more malonic acid dissolves during the titration.

-

Final Concentration: The final concentration of a saturated sodium malonate solution at neutral pH is approximately 3.4 M.

-

Sterilization: Filter the final solution through a 0.22 µm filter to sterilize and remove any particulate matter.

-

Storage: Store the stock solution at 4°C.

Protocol 1: Stepwise Soaking for Cryoprotection

This is the most common method for introducing sodium malonate as a cryoprotectant to prevent osmotic shock to the crystal.

Materials:

-

Protein crystals in their mother liquor.

-

Sodium malonate stock solution (e.g., 3.4 M, pH 7.0).

-

Cryo-loops of an appropriate size.

-

Microscope for crystal manipulation.

-

Spotting plate or glass coverslip.

-

Pipettes and tips.

-

Liquid nitrogen.

Methodology:

-

Prepare Soaking Drops: On a spotting plate or coverslip, prepare a series of drops with increasing concentrations of sodium malonate. For example:

-

Drop 1: 25% Sodium Malonate (e.g., 2.5 µL of 3.4 M stock + 7.5 µL of mother liquor)

-

Drop 2: 50% Sodium Malonate (e.g., 5 µL of 3.4 M stock + 5 µL of mother liquor)

-

Drop 3: 75% Sodium Malonate (e.g., 7.5 µL of 3.4 M stock + 2.5 µL of mother liquor)

-

Drop 4: 100% Sodium Malonate (e.g., 10 µL of 3.4 M stock)

-

-

Crystal Transfer (Step 1): Using a cryo-loop slightly larger than the crystal, carefully transfer a crystal from its growth drop to the first soaking drop (e.g., 25% sodium malonate).

-

Soaking Time: Allow the crystal to soak for a short period, typically 30-60 seconds. Observe the crystal under a microscope for any signs of cracking or dissolution.

-

Sequential Transfer: Sequentially transfer the crystal through the drops of increasing sodium malonate concentration, with a similar soaking time in each drop.

-

Final Soak: After the final soak in the highest concentration of sodium malonate, quickly remove the crystal with the cryo-loop.

-

Flash Cooling: Plunge the loop containing the crystal directly into liquid nitrogen.

-

Storage and Data Collection: Store the frozen crystal in liquid nitrogen until ready for data collection.

Protocol 2: Direct Soaking (for Robust Crystals)

For some robust crystals, a direct soak in the final cryoprotectant solution may be sufficient.

Methodology:

-

Prepare Cryoprotectant Drop: Prepare a single drop of the final desired concentration of sodium malonate (e.g., 50% or 100% sodium malonate solution).

-

Crystal Transfer: Transfer the crystal directly from the mother liquor into the cryoprotectant drop.

-

Soaking Time: Soak for a brief period (e.g., 10-30 seconds).

-

Flash Cooling: Quickly remove the crystal and plunge it into liquid nitrogen.

Visualizations

Caption: Experimental workflow for cryoprotecting a protein crystal using a stepwise sodium malonate soaking protocol.

Caption: Logical relationship illustrating how sodium malonate addresses the issue of ice formation to yield high-quality diffraction data.

References

- 1. [PDF] Malonate: a versatile cryoprotectant and stabilizing solution for salt-grown macromolecular crystals. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

Application of Sodium Malonate in Immunoglobulin Precipitation: Enhancing Purity and Processability

For Researchers, Scientists, and Drug Development Professionals

Application Note